Allyl isocyanate

Description

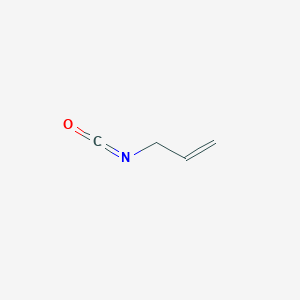

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBPYFMVGFDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061719 | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-23-9 | |

| Record name | Allyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL ISOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Allyl Isocyanate: A Technical Guide for Synthetic Chemistry Applications

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of allyl isocyanate, a reactive chemical intermediate with significant applications in synthetic chemistry. The document details its chemical identity, including its CAS number and molecular formula, and summarizes its key physicochemical properties. Core sections are dedicated to established synthesis methodologies and a discussion of its characteristic reactivity, particularly as a versatile electrophile. Recognizing the importance of safety in a research environment, this guide also outlines essential handling and safety protocols pertinent to isocyanates. While this compound is a valuable building block in the synthesis of various organic molecules, it is crucial to note the current scarcity of publicly available data regarding its specific biological activities and mechanisms of action. This guide will briefly contrast this with the extensively studied biological profile of its structural isomer, allyl isothiocyanate, to provide context for researchers in drug development, while emphasizing that the biological effects of the two compounds are distinct and not interchangeable.

Chemical Identification and Physicochemical Properties

This compound is an organic compound featuring both an allyl group and a highly reactive isocyanate functional group. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1476-23-9 |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| Appearance | Liquid |

| Boiling Point | 87-89 °C |

| Density | 0.94 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

| Synonyms | 3-Isocyanato-1-propene, 1-Propene, 3-isocyanato- |

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. A common laboratory and industrial method involves the nucleophilic substitution of an allyl halide with a cyanate (B1221674) salt.

From Allyl Halides and Cyanate Salts

This method relies on the reaction of an allyl halide, such as allyl bromide or allyl chloride, with a metallic cyanate salt, like sodium cyanate or potassium cyanate. The reaction is typically carried out in a suitable aprotic solvent. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

Experimental Protocol: Synthesis of this compound from Allyl Bromide and Sodium Cyanate

-

Materials: Allyl bromide, sodium cyanate, aprotic solvent (e.g., acetonitrile, DMF), phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt).

-

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend sodium cyanate in the aprotic solvent.

-

Add the phase-transfer catalyst to the suspension.

-

Heat the mixture to a suitable temperature (e.g., 70-80 °C).

-

Add allyl bromide dropwise to the heated suspension over a period of time.

-

After the addition is complete, maintain the reaction mixture at the elevated temperature and monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salt byproduct.

-

The filtrate, containing the crude this compound, is then purified, typically by distillation under reduced pressure.

-

-

Note: This is a generalized protocol and specific reaction conditions may need to be optimized.

The logical workflow for this synthesis is depicted in the following diagram:

Chemical Reactivity and Applications in Synthesis

The isocyanate group (-N=C=O) of this compound is highly electrophilic and readily reacts with a variety of nucleophiles. This reactivity makes it a valuable building block in organic synthesis.

-

Reactions with Alcohols: this compound reacts with alcohols to form carbamates.

-

Reactions with Amines: The reaction with primary or secondary amines yields substituted ureas.

-

Reactions with Thiols: Thiols react with this compound to produce thiocarbamates.

-

Polymerization: The allyl group can participate in polymerization reactions, and the isocyanate group can be used for cross-linking polymers.

Due to this versatile reactivity, this compound is a key intermediate in the synthesis of various compounds, including:

-

Pharmaceuticals: As a building block for more complex molecules with potential therapeutic applications.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Polymers and Materials Science: For the production of specialty polymers, coatings, and cross-linking agents.

The general reaction scheme of this compound with nucleophiles is illustrated below:

Safety and Handling

Isocyanates are potent sensitizers and require strict safety protocols. The following are general guidelines for handling this compound in a laboratory setting.

| Precaution Category | Specific Recommendations |

| Engineering Controls | All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and additional protective clothing may be necessary. |

| Handling | Avoid inhalation of vapors and contact with skin and eyes. Use the smallest quantities necessary. Keep containers tightly closed when not in use. |

| Storage | Store in a cool, dry, well-ventilated area away from moisture, heat, and incompatible materials (e.g., acids, bases, alcohols, amines). |

| Spills | In case of a spill, evacuate the area and decontaminate with a suitable solution (e.g., a mixture of water, detergent, and a weak base like sodium carbonate). |

| Waste Disposal | Dispose of as hazardous waste in accordance with institutional and local regulations. |

Biological Activity: A Comparative Note on Allyl Isothiocyanate

As of the date of this publication, there is a notable lack of specific research on the biological activities, signaling pathways, and mechanisms of action of this compound in the context of drug development.

In contrast, its structural isomer, allyl isothiocyanate (CAS Number: 57-06-7) , is the subject of extensive research. Allyl isothiocyanate is a naturally occurring compound found in cruciferous vegetables and is responsible for the pungent taste of mustard and wasabi. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research has indicated that allyl isothiocyanate can modulate various signaling pathways, including those involved in apoptosis and cell cycle regulation.

It is critical for researchers to understand that the biological activities of allyl isothiocyanate should not be extrapolated to this compound . The difference in the functional group (isocyanate vs. isothiocyanate) leads to significant differences in chemical reactivity and, consequently, in their interactions with biological macromolecules.

Conclusion

This compound is a valuable and versatile chemical intermediate for synthetic chemists. Its high reactivity makes it a useful building block for the synthesis of a wide range of organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. However, its use requires strict adherence to safety protocols due to its hazardous nature. For researchers in drug development, while this compound can be a useful tool in the synthesis of novel compounds, there is currently a significant gap in the understanding of its specific biological effects. Future research is needed to elucidate the biological activity and potential therapeutic applications of this compound and its derivatives.

An In-depth Technical Guide to the Synthesis of Allyl Isocyanate from Allyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl isocyanate is a valuable reagent in organic synthesis, serving as a precursor for various pharmaceuticals and agrochemicals. Its synthesis from readily available allyl halides presents a direct and atom-economical route. This technical guide provides a comprehensive overview of the synthesis of this compound from allyl halides, focusing on the direct reaction with cyanate (B1221674) salts. It includes detailed experimental protocols, a summary of reaction conditions and yields, and visualizations of the reaction pathway and experimental workflow to aid in laboratory implementation.

Introduction

The synthesis of isocyanates is a cornerstone of modern organic chemistry, with applications ranging from polymer science to the fine chemical industry. This compound, in particular, is a versatile building block due to the presence of two reactive functional groups: the isocyanate and the allyl moiety. The direct synthesis from allyl halides, such as allyl chloride and allyl bromide, offers an attractive pathway due to the low cost and commercial availability of the starting materials. This method typically involves the nucleophilic substitution of the halide by a cyanate anion.

This guide focuses on the direct conversion of allyl halides to this compound, providing detailed methodologies and quantitative data to facilitate the successful execution of this transformation in a research and development setting.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from allyl halides proceeds via a nucleophilic substitution reaction (SN2). The cyanate ion (NCO⁻) acts as the nucleophile, displacing the halide from the allyl halide. The reaction is often carried out in a polar aprotic solvent to solvate the cation of the cyanate salt, thereby increasing the nucleophilicity of the cyanate anion. In some cases, phase-transfer catalysts are employed to facilitate the transfer of the cyanate ion from a solid or aqueous phase to the organic phase where the allyl halide is present.

Caption: SN2 reaction pathway for the synthesis of this compound.

Experimental Protocols

While a definitive, detailed, and publicly available protocol for the direct synthesis of this compound from allyl halides is scarce, information from patents describing this reaction as an intermediate step allows for the construction of a viable experimental procedure. The following protocol is a composite based on these sources, particularly for the synthesis of triallyl isocyanurate where this compound is a key intermediate.[1][2]

Synthesis of this compound from Allyl Chloride and Sodium Cyanate

Materials:

-

Allyl chloride

-

Sodium cyanate (NaOCN)

-

Dimethylformamide (DMF)

-

Calcium chloride (CaCl₂) (optional, as a co-catalyst)

-

Potassium bromide (KBr) (optional, as a co-catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Distillation apparatus

-

Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanate, calcium chloride (optional), and potassium bromide (optional).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reactant Addition: Begin stirring the mixture and slowly add allyl chloride dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 100-150°C and maintain this temperature for 0.5 to 5 hours.[1][2] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (sodium chloride and any unreacted sodium cyanate).

-

Purification: The crude this compound in the DMF filtrate is then purified by fractional distillation under reduced pressure. The boiling point of this compound is 88-90 °C at atmospheric pressure. Care should be taken during distillation as isocyanates can be heat-sensitive.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and the closely related allyl isothiocyanate from allyl halides. Direct yield data for this compound is limited in the literature, hence data for allyl isothiocyanate is included for comparative purposes, as the reaction principles are similar.

| Allyl Halide | Cyanate/Thiocyanate (B1210189) Salt | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl Chloride | Sodium Cyanate | Calcium Chloride, Potassium Bromide (optional) | DMF | 100-150 | 0.5-5 | N/A | [1],[2] |

| Allyl Bromide | Potassium Thiocyanate | Tri-n-octyl methyl ammonium (B1175870) chloride | Acetonitrile | 30-40 | 1 | 98.1 | |

| Allyl Bromide | Potassium Thiocyanate | Tri-n-octyl methyl ammonium chloride | Acetonitrile | 50-55 | 1 | 98.9 |

Note: The yields reported for the thiocyanate reactions are for allyl isothiocyanate. "N/A" indicates that the yield for the isolated this compound was not explicitly reported in the cited patent literature, which focused on the final trimerized product.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from an allyl halide.

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Allyl Halides: Allyl chloride and allyl bromide are flammable, toxic, and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Isocyanates: this compound is toxic, a lachrymator, and a respiratory sensitizer. Exposure should be minimized by working in a fume hood and using appropriate PPE.

-

Cyanate Salts: Metal cyanates are toxic if ingested or if they come into contact with acids, which can release toxic hydrogen cyanide gas.

-

Solvents: Dimethylformamide (DMF) is a reproductive hazard and should be handled with care.

Conclusion

The synthesis of this compound from allyl halides provides a direct route to this important chemical intermediate. While detailed, peer-reviewed protocols are not abundant, information from the patent literature offers a solid foundation for developing a robust laboratory procedure. The key steps involve the reaction of an allyl halide with a metal cyanate in a polar aprotic solvent at elevated temperatures, followed by purification via distillation. Careful attention to reaction conditions and safety precautions is essential for the successful and safe synthesis of this compound. Further research could focus on optimizing reaction conditions, exploring the use of phase-transfer catalysts to improve reaction rates and yields at lower temperatures, and developing more detailed analytical methods for in-process monitoring.

References

An In-depth Technical Guide to the Physical Properties of Allyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of allyl isocyanate, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise and reliable data for their work. This document includes a summary of quantitative data, descriptions of general experimental protocols for determining these properties, and a visualization of a key synthetic pathway.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its handling, application, and the design of synthetic routes. This compound is a liquid at room temperature with the following key physical properties:

| Physical Property | Value | Conditions |

| Boiling Point | 87-89 °C | at 760 mmHg |

| Density | 0.94 g/mL | at 25 °C |

The data presented in this table is compiled from literature sources.[1][2][3][4]

Experimental Protocols for Property Determination

While the specific experimental details for the literature values cited above are not provided in the source materials, the following outlines standard and widely accepted methodologies for determining the boiling point and density of a liquid compound such as this compound.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.

-

Simple Distillation: This is a common and effective method for determining the boiling point of a pure liquid.[1] The apparatus consists of a distillation flask, a condenser, a receiving flask, and a thermometer. The liquid is heated in the distillation flask, and the thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This temperature should remain constant throughout the distillation of a pure substance.[1]

-

Micro-Boiling Point Determination (Thiele Tube Method): This method is advantageous when only a small amount of the substance is available.[4] A small sample of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil. As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a rapid stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.[4]

2. Determination of Density

Density is the mass of a substance per unit volume and is another important physical constant for identification and purity assessment.

-

Using a Graduated Cylinder and Balance: A straightforward method involves measuring the mass of a known volume of the liquid.[5][6]

-

The mass of a clean, dry graduated cylinder is determined using an analytical balance.

-

A specific volume of the liquid is carefully added to the graduated cylinder, and the volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder with the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.[5]

-

-

Using a Pycnometer or Specific Gravity Bottle: For higher precision, a pycnometer is used. This is a flask with a specific, accurately known volume.

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid, and any excess is removed to ensure the volume is exactly that of the pycnometer.

-

The mass of the pycnometer filled with the liquid is measured.

-

The mass of the liquid is found by subtraction.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Logical Relationship: Synthesis of this compound

A key synthetic route to this compound involves the[3][3]-sigmatropic rearrangement of an allyl cyanate. This rearrangement is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state.[2][7][8] The process is typically initiated by the dehydration of an allyl carbamate.[2][9]

References

- 1. vernier.com [vernier.com]

- 2. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. phillysim.org [phillysim.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Stereochemistry of an allyl cyanate-to-isocyanate rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of Allyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for allyl isocyanate (CH₂=CHCH₂NCO), a valuable reagent in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining generalized experimental protocols.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. It is important to note that while extensive data is available for the related compound allyl isothiocyanate, detailed and publicly accessible spectral assignments for this compound are less common. The data presented here is a composite of available information and spectral predictions based on analogous structures.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | ddt | 1H | -CH=CH₂ |

| ~5.2 - 5.4 | m | 2H | -CH=CH ₂ |

| ~3.8 - 4.0 | dt | 2H | -CH ₂-NCO |

Note: d - doublet, t - triplet, q - quartet, m - multiplet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~132 | C H=CH₂ |

| ~121 | -N=C =O |

| ~118 | -CH=C H₂ |

| ~45 | -C H₂-NCO |

Note: The chemical shift of the isocyanate carbon is provided as an approximate value, as it can be broad and sometimes difficult to observe.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2940 | Medium | C-H stretch (aliphatic) |

| ~2270 - 2250 | Strong, Broad | -N=C=O asymmetric stretch |

| ~1645 | Medium | C=C stretch |

| ~1420 | Medium | -CH₂- scissoring |

| ~990 and ~930 | Strong | =C-H bend (out-of-plane) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like this compound. Specific parameters may need to be optimized based on the instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A single scan may be sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans will be required to obtain a spectrum with an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

After the measurement, carefully clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

-

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Logical flow of spectroscopic analysis for this compound.

Caption: Simplified experimental workflows for NMR and IR spectroscopy.

Allyl Isocyanate: A Technical Guide to Commercial Availability, Suppliers, and Applications for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, key suppliers, and practical applications of allyl isocyanate (CAS Number: 1476-23-9). As a versatile bifunctional molecule, this compound serves as a valuable building block in organic synthesis, polymer chemistry, and the development of novel therapeutic agents. This document consolidates essential technical data, supplier information, and detailed experimental protocols to support your research and development needs.

Commercial Availability and Key Suppliers

This compound is readily available in research and bulk quantities from several major chemical suppliers. These suppliers offer various grades of purity to suit different applications, from initial research to scaled-up production. Below is a summary of offerings from prominent suppliers in the specialty chemical market.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name/Grade | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 98% | 5 g, 25 g |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | 98% | 1 g, 5 g, 25 g |

| Gelest | This compound | 96% | 50 g |

| Santa Cruz Biotechnology | This compound | ≥97% | Contact for details |

Note: Availability and packaging may vary by region. It is recommended to consult the respective supplier's website for the most current information.

The supply chain for specialty chemicals like this compound typically involves manufacturers who produce the chemical and distributors who supply it to end-users. Large companies like BASF and Dow are major players in the broader isocyanates market, while the suppliers listed above are key distributors for research and development quantities.[1][2][3]

Quantitative Data and Specifications

The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier data sheets.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1476-23-9 |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 87-89 °C |

| Density | 0.94 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.417 |

| Flash Point | 43 °C |

| Solubility | Hydrolyzes in water |

| Storage Temperature | 2-8 °C |

While a specific Certificate of Analysis (CoA) for a particular lot of this compound is provided upon purchase, the following table illustrates the typical data and specifications one can expect.

Table 3: Representative Certificate of Analysis Specifications

| Test | Specification |

| Appearance | Clear, colorless to pale yellow liquid |

| Purity (by GC) | ≥ 98.0% |

| Identity (by IR) | Conforms to structure |

| Refractive Index (20°C) | 1.416 - 1.418 |

Experimental Protocols

This compound is a versatile reagent in organic synthesis. Below are detailed protocols for its synthesis and a representative application.

Synthesis of this compound via Allyl Cyanate Rearrangement

A reliable method for preparing this compound involves the dehydration of an allyl carbamate (B1207046) to form a transient allyl cyanate, which then undergoes a[5][5]-sigmatropic rearrangement. The following protocol is adapted from a procedure published in Organic Syntheses.[6][7]

Materials:

-

Allyl carbamate

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Triethylamine (TEA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

n-Hexane

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Celite

Procedure:

-

To a solution of allyl carbamate in dichloromethane at -20 °C, add triethylamine.

-

Slowly add a solution of triphenylphosphine and carbon tetrabromide in dichloromethane, maintaining the temperature at -20 °C.

-

Stir the reaction mixture vigorously for 30 minutes at this temperature.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate by rotary evaporation to obtain a crude mixture containing this compound and triphenylphosphine oxide.

-

Add n-hexane to the crude mixture and sonicate to form a suspension.

-

Filter the suspension through a pad of Celite, washing the filter cake with n-hexane.

-

Concentrate the combined filtrate by rotary evaporation and dry under vacuum to yield pure this compound.

Application: Synthesis of Allyl-Functionalized Polymers

This compound is used to introduce allyl groups into polymers, which can then be further functionalized. For example, it can be used to modify polymers containing hydroxyl groups, such as poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA).[8]

Materials:

-

Poly[N-(2-hydroxypropyl) methacrylamide] (pHPMA)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dibutyltin (B87310) dilaurate (DBTDL) as a catalyst

-

Anhydrous diethyl ether

Procedure:

-

Dissolve pHPMA in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the catalyst, dibutyltin dilaurate, to the polymer solution.

-

Add this compound dropwise to the stirred solution at room temperature.

-

Allow the reaction to proceed for 24-48 hours at room temperature.

-

Monitor the reaction progress by taking aliquots and analyzing by IR spectroscopy for the disappearance of the isocyanate peak (~2250 cm⁻¹).

-

Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

-

Collect the polymer precipitate by filtration or centrifugation.

-

Wash the polymer with fresh diethyl ether to remove unreacted reagents and catalyst.

-

Dry the resulting allyl-functionalized polymer under vacuum.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a flammable liquid and vapor, toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[6] It is also a moisture-sensitive compound. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, typically between 2-8 °C, and under an inert atmosphere if possible.

This document is intended for informational purposes only and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS before handling any chemical.

References

- 1. This compound (1476-23-9) at Nordmann - nordmann.global [nordmann.global]

- 2. 8 Allyl Radical Manufacturers in 2025 | Metoree [us.metoree.com]

- 3. mordorintelligence.com [mordorintelligence.com]

- 4. This compound, 96% | [gelest.com]

- 5. molnova.com [molnova.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Allyl isocyanate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Allyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the high reactivity of the isocyanate functional group, this guide emphasizes the interplay between solubility, miscibility, and chemical reaction with different solvent classes. This document synthesizes available data on the physicochemical properties of this compound, outlines its reactivity profile, and provides detailed experimental protocols for its quantification and solubility determination.

Introduction to this compound

This compound (CAS Number: 1476-23-9) is a highly reactive organic compound characterized by the presence of both an allyl group and an isocyanate functional group (-N=C=O).[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and agrochemicals.[1][2] Its core reactivity is centered on the electrophilic carbon of the isocyanate group, which readily undergoes nucleophilic addition with compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1] This reactivity is a critical consideration when selecting a suitable solvent for storage, reaction, or formulation.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling and for predicting its behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 1476-23-9 | [2] |

| Molecular Formula | C₄H₅NO | [2] |

| Molecular Weight | 83.09 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 0.94 g/mL at 25 °C | [2] |

| Boiling Point | 87-89 °C | [2] |

| Refractive Index | n20/D 1.417 | [2] |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Storage Temperature | 2-8°C | [2] |

| Water Solubility | Hydrolyzes | [3] |

Solubility and Reactivity in Organic Solvents

Quantitative solubility data for this compound in a broad range of organic solvents is not widely available in the literature. This is largely due to its high reactivity, which complicates traditional solubility measurements. The interaction of this compound with a solvent can range from simple dissolution to rapid chemical reaction. Therefore, a solvent must be chosen based on the intended application: either to act as an inert medium for a stable solution or to serve as a reactant.

The general principle of "like dissolves like" can be used to predict miscibility. However, the reactivity of the isocyanate group is the dominant factor, especially in protic solvents.

Protic Solvents (e.g., Alcohols, Water, Primary/Secondary Amines)

This compound reacts exothermically with protic solvents. The isocyanate group readily undergoes nucleophilic attack from the active hydrogen of the solvent.

-

Alcohols (e.g., Methanol, Ethanol): React to form urethanes (carbamates).

-

Water: Reacts to form an unstable carbamic acid, which then decomposes to allylamine (B125299) and carbon dioxide. This is why this compound is described as hydrolyzing in water and being moisture-sensitive.[3]

-

Primary and Secondary Amines: React to form ureas.

Due to this high reactivity, protic solvents are generally unsuitable for preparing stable solutions of this compound. They should only be used when the solvent is intended to be a reactant.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile (B52724), Acetone)

Polar aprotic solvents are generally better choices for dissolving this compound without immediate reaction.

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These highly polar solvents are capable of dissolving a wide range of organic compounds. While generally considered inert to isocyanates at room temperature, they can in some cases catalyze isocyanate reactions, particularly at elevated temperatures.[4]

-

Acetonitrile: A common solvent for analytical applications involving isocyanates, as evidenced by its use as a solvent for allyl isothiocyanate standards.[5][6] It is expected to be a suitable solvent for this compound.

-

Acetone (B3395972): The reactivity of isocyanates with enolizable ketones like acetone can be complex and may lead to side reactions, especially in the presence of catalysts or at elevated temperatures.

Nonpolar and Weakly Polar Aprotic Solvents (e.g., Toluene (B28343), THF, Dichloromethane, Ethyl Acetate)

These solvents are generally considered inert towards the isocyanate group and are often used as solvents for reactions involving isocyanates.

-

Toluene and other aromatic hydrocarbons: Commonly used as solvents for isocyanate reactions and are expected to be good solvents for this compound.[7]

-

Tetrahydrofuran (THF) and other ethers: Generally good and inert solvents for isocyanates.

-

Dichloromethane and other halogenated solvents: Typically good solvents for a wide range of organic compounds, including isocyanates, and are expected to be inert.

-

Ethyl Acetate and other esters: Generally suitable as inert solvents.

Table 2 provides a summary of the expected solubility and reactivity of this compound in common organic solvents.

| Solvent Class | Representative Solvents | Expected Interaction with this compound | Suitability for Stable Solutions |

| Polar Protic | Water, Methanol, Ethanol | High Reactivity: Forms amines (via carbamic acid) and urethanes. | Unsuitable |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good Miscibility/Solubility: Generally inert at room temperature, but can promote side reactions at higher temperatures. | Generally Suitable (with caution) |

| Nonpolar Aprotic | Toluene, Hexane | Good Miscibility/Solubility: Generally inert. | Suitable |

| Weakly Polar Aprotic | THF, Dichloromethane, Ethyl Acetate | Good Miscibility/Solubility: Generally inert. | Suitable |

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows relevant to working with this compound.

Caption: Reactivity pathway of this compound with various nucleophiles.

Caption: Experimental workflow for determining the solubility of a reactive compound.

Caption: Logical framework for solvent selection for this compound.

Experimental Protocols

Given the reactive nature of this compound, specialized experimental procedures are required for its handling and quantification.

Protocol for Determination of Solubility (Saturation Shake-Flask Method)

This protocol describes a general method for determining the solubility of a reactive compound like this compound. It is crucial to use anhydrous solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

Objective: To determine the equilibrium solubility of this compound in a selected anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (≥98% purity)

-

Anhydrous organic solvent of choice

-

Glass vials with PTFE-lined screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Gas-tight syringes

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV or autotitrator)

Procedure:

-

Preparation of Saturated Solutions: In an inert atmosphere glovebox, add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume or mass of the selected anhydrous solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation and ingress of moisture.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Clarification: After the incubation period, cease agitation and allow the vial to stand undisturbed. Centrifuge the vial to ensure complete separation of the undissolved solute.

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a gas-tight syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Accurately dilute the filtered solution with a suitable inert solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method (see Protocol 5.2 for a titration method) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution, accounting for the dilution factor. The results are typically expressed in mg/mL or g/100 mL.

Protocol for Determination of Isocyanate (NCO) Content by Titration

This method is used to determine the concentration of reactive isocyanate groups in a sample. It involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by back-titration of the unreacted amine with a standard acid solution.

Objective: To quantify the amount of this compound in a solution.

Materials:

-

Sample containing this compound

-

Di-n-butylamine solution in anhydrous toluene (e.g., 0.9 M)

-

Standardized hydrochloric acid in isopropanol (B130326) (e.g., 1 M)

-

Anhydrous toluene

-

Methanol or Isopropanol

-

Potentiometric autotitrator with a suitable electrode

-

Magnetic stirrer and stir bars

-

Glass beakers and pipettes

Procedure:

-

Blank Determination:

-

To a 250 mL glass beaker, add 30 mL of anhydrous toluene and 20.0 mL of the di-n-butylamine solution.

-

Seal the beaker (e.g., with a watch glass) and stir for 10 minutes.

-

Add 30 mL of methanol.

-

Titrate this solution with the standardized hydrochloric acid to the equivalence point. This is the blank value.

-

-

Sample Analysis:

-

Accurately weigh a sample containing a known amount of this compound into a 250 mL glass beaker.

-

Add 30 mL of anhydrous toluene and stir until the sample is dissolved.

-

Add 20.0 mL of the di-n-butylamine solution.

-

Seal the beaker and stir for 10 minutes to allow the reaction to complete.

-

Add 30 mL of methanol.

-

Titrate the solution with the standardized hydrochloric acid to the equivalence point.

-

-

Calculation: The isocyanate content is calculated based on the difference in the volume of titrant used for the blank and the sample, the concentration of the titrant, and the weight of the sample.

Conclusion

While specific quantitative solubility data for this compound is scarce, a thorough understanding of its reactivity provides a predictive framework for its behavior in various organic solvents. The choice of solvent is critically dependent on the intended application. For applications requiring a stable solution, anhydrous aprotic solvents such as toluene, THF, or acetonitrile are recommended. Protic solvents should be avoided unless they are intended to react with the isocyanate. The experimental protocols provided herein offer standardized methods for quantifying this compound and for determining its solubility under controlled conditions, which is essential for its effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 98 1476-23-9 [sigmaaldrich.com]

- 3. This compound CAS#: 1476-23-9 [m.chemicalbook.com]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. Allyl isothiocyanate 100 µg/mL in Acetonitrile [lgcstandards.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. benchchem.com [benchchem.com]

Thermo-chemical Data for Allyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for allyl isocyanate (CH₂=CHCH₂NCO). Due to a notable scarcity of direct experimental calorimetric data for this compound, this guide relies on values derived from spectroscopic measurements and computational studies. The information presented herein is intended to support research and development activities where the thermodynamic properties of this compound are of interest.

Core Thermochemical Data

| Temperature (K) | (H° - H₀°)/T (cal mol⁻¹ K⁻¹) | -(G° - H₀°)/T (cal mol⁻¹ K⁻¹) | S° (cal mol⁻¹ K⁻¹) | C_p° (cal mol⁻¹ K⁻¹) |

| 100 | 10.90 | 54.43 | 65.33 | 13.78 |

| 200 | 14.50 | 63.85 | 78.35 | 20.35 |

| 298.15 | 18.03 | 70.58 | 88.61 | 26.69 |

| 300 | 18.11 | 70.72 | 88.83 | 26.82 |

| 400 | 21.63 | 76.62 | 98.25 | 32.49 |

| 500 | 24.77 | 81.93 | 106.70 | 37.14 |

| 600 | 27.49 | 86.78 | 114.27 | 40.85 |

| 700 | 29.82 | 91.24 | 121.06 | 43.83 |

| 800 | 31.84 | 95.38 | 127.22 | 46.29 |

| 900 | 33.61 | 99.23 | 132.84 | 48.33 |

| 1000 | 35.16 | 102.83 | 137.99 | 49.99 |

| 1100 | 36.55 | 106.21 | 142.76 | 51.40 |

| 1200 | 37.79 | 109.39 | 147.18 | 52.60 |

| 1300 | 38.91 | 112.41 | 151.32 | 53.63 |

| 1400 | 40.04 | 115.26 | 155.30 | 54.52 |

| 1500 | 40.80 | 117.98 | 158.78 | 55.29 |

Data sourced from calculations based on vibrational spectra.

Experimental and Computational Protocols

Due to the absence of specific experimental protocols for the thermochemical characterization of this compound in the reviewed literature, this section provides generalized methodologies for the techniques that would be employed for such determinations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the[1][1]-sigmatropic rearrangement of allyl cyanate (B1221674). The allyl cyanate is typically generated in situ from an allyl carbamate (B1207046).

Protocol for the Synthesis of this compound via Allyl Cyanate Rearrangement

-

Carbamoylation of Allyl Alcohol: Allyl alcohol is reacted with an isocyanate, such as trichloroacetyl isocyanate, in an appropriate solvent like dichloromethane (B109758) at low temperatures (e.g., -15 °C). This reaction forms the corresponding allyl carbamate.

-

Hydrolysis (if necessary): If a protecting group is used on the isocyanate (e.g., trichloroacetyl), it is subsequently removed. For instance, the trichloroacetyl group can be hydrolyzed using potassium carbonate in aqueous methanol (B129727) to yield the unprotected allyl carbamate.

-

Dehydration and Rearrangement: The allyl carbamate is then subjected to dehydration to form the unstable allyl cyanate. This is often achieved using a mixture of triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and a base like triethylamine (B128534) (Et₃N) in dichloromethane at a low temperature (e.g., -20 °C). The allyl cyanate spontaneously undergoes a[1][1]-sigmatropic rearrangement to form the more stable this compound.

-

Purification: The crude reaction mixture containing this compound and byproducts (e.g., triphenylphosphine oxide) is purified. This typically involves filtration to remove solid byproducts, followed by concentration of the filtrate under reduced pressure. Further purification can be achieved by vacuum distillation.

Vibrational Spectroscopy for Thermodynamic Data Calculation

The thermodynamic functions presented in this guide were derived from vibrational spectra (Infrared and Raman).

Generalized Protocol for Acquiring Vibrational Spectra of Liquid this compound:

-

Infrared (IR) Spectroscopy:

-

A small drop of pure liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to infrared radiation.

-

A second salt plate is placed on top to create a thin liquid film.

-

The "sandwich" is mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted from the sample spectrum.

-

-

Raman Spectroscopy:

-

A sample of liquid this compound is placed in a glass capillary tube or a cuvette.

-

The sample is illuminated with a monochromatic laser beam.

-

The scattered light is collected at a 90° angle to the incident beam and is passed through a spectrometer.

-

The Raman spectrum, which shows the frequency shifts of the scattered light relative to the incident laser frequency, is recorded.

-

Calculation of Thermodynamic Functions from Spectroscopic Data

The thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the fundamental vibrational frequencies obtained from IR and Raman spectroscopy using the principles of statistical mechanics. This calculation involves the rigid-rotor, harmonic-oscillator approximation.

Methodology:

-

Vibrational Frequencies: The fundamental vibrational frequencies (νi) for all normal modes of the molecule are assigned from the experimental IR and Raman spectra.

-

Partition Functions: The total partition function (Q) of the molecule is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

-

Thermodynamic Functions: The macroscopic thermodynamic functions are then derived from the total partition function using standard statistical thermodynamic equations. For example:

-

Internal Energy (U): U - U(0) = -N(∂lnQ/∂β)_V

-

Entropy (S): S = klnQ + U/T

-

Heat Capacity at Constant Volume (Cv): Cv = (∂U/∂T)_V where β = 1/kT, k is the Boltzmann constant, and N is the number of molecules.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the synthesis of this compound from an allyl carbamate via the in-situ generation and rearrangement of allyl cyanate.

Caption: Synthesis of this compound via Allyl Cyanate Rearrangement.

Reactivity of this compound

The isocyanate group (-N=C=O) in this compound is highly electrophilic and readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Caption: Nucleophilic Addition Reactions of this compound.

References

An In-depth Technical Guide to the Chemistry of Allyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isocyanate (CH₂=CHCH₂NCO) is a highly reactive organic compound that serves as a versatile building block in a multitude of chemical syntheses. Characterized by the presence of both a reactive isocyanate group and a readily functionalizable allyl moiety, it is a key intermediate in the production of polymers, pharmaceuticals, and agrochemicals.[1] This guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, physical and chemical properties, key reactions with detailed experimental protocols, and applications in various fields, with a particular focus on its role in drug development.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the dehydration of an allyl carbamate (B1207046) precursor. This method avoids the use of highly toxic phosgene, which is a common reagent in industrial isocyanate production.[2] One well-established procedure utilizes a triphenylphosphine (B44618) and carbon tetrabromide system to effect the dehydration.

Experimental Protocol: Synthesis from Allyl Carbamate[1][3]

This procedure details the synthesis of this compound from an allyl carbamate, which can be prepared from the corresponding allyl alcohol.

Step A: Preparation of Allyl Carbamate

-

To a solution of the desired allyl alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane) at -15 °C, slowly add trichloroacetyl isocyanate (1.1 equiv).[3]

-

Maintain the internal temperature below -10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add a solution of aqueous potassium carbonate to hydrolyze the trichloroacetyl group.[3]

-

Stir the biphasic mixture vigorously for 3 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude allyl carbamate.

Step B: Dehydration of Allyl Carbamate to this compound

-

Dissolve the crude allyl carbamate (1.0 equiv) and triphenylphosphine (1.5 equiv) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to -20 °C.

-

Add a solution of carbon tetrabromide (1.5 equiv) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Upon completion, as monitored by TLC, dilute the reaction mixture with n-hexane to precipitate triphenylphosphine oxide.[1]

-

Filter the mixture through a pad of celite and wash the filter cake with n-hexane.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound from Allyl Alcohol.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a moisture-sensitive compound and should be handled under an inert atmosphere.[4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO | [5] |

| Molecular Weight | 83.09 g/mol | [5] |

| Boiling Point | 87-89 °C | [5] |

| Density | 0.94 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.417 | [5] |

| Flash Point | 43 °C | [6] |

| CAS Number | 1476-23-9 | [5] |

Reactivity and Key Reactions

The chemistry of this compound is dominated by the high electrophilicity of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack. The allyl group also provides a site for further functionalization.

Nucleophilic Addition Reactions

This compound readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and thiols, to form stable addition products.[4]

The reaction with alcohols yields N-allyl carbamates, commonly known as urethanes. This reaction is often catalyzed by bases or organometallic compounds.

Experimental Protocol: Reaction with a Primary Alcohol

-

To a solution of a primary alcohol (1.0 equiv) in a dry, aprotic solvent (e.g., toluene), add a catalytic amount of a suitable catalyst (e.g., dibutyltin (B87310) dilaurate).

-

Add this compound (1.05 equiv) dropwise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for several hours.

-

Monitor the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude carbamate can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

The reaction with primary or secondary amines is typically rapid and exothermic, yielding N-allyl-N'-substituted ureas.

Experimental Protocol: Reaction with a Primary Amine [7]

-

Dissolve the primary amine (1.0 equiv) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equiv) in the same solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The product often precipitates from the reaction mixture. If so, it can be collected by filtration, washed with a cold solvent, and dried.

-

If the product remains in solution, the solvent is removed under reduced pressure, and the crude urea (B33335) is purified by recrystallization or column chromatography.

Caption: General Nucleophilic Addition to this compound.

[3+2] Cycloaddition Reactions

The double bond of the allyl group and the heterocumulene nature of the isocyanate group allow this compound to participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrones to form isoxazolidinone derivatives.[8]

Experimental Protocol: [3+2] Cycloaddition with a Nitrone

-

In a sealed tube, dissolve the nitrone (1.0 equiv) and this compound (1.2 equiv) in a dry, high-boiling aprotic solvent (e.g., toluene (B28343) or xylene).

-

Heat the reaction mixture at a high temperature (typically 100-140 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to isolate the desired isoxazolidinone regio- and stereoisomers.

Caption: [3+2] Cycloaddition of this compound with a Nitrone.

Polymerization

This compound can undergo polymerization to form poly(this compound). Anionic polymerization is a common method to achieve controlled polymerization of isocyanates, leading to polymers with well-defined molecular weights and narrow molecular weight distributions.[9]

Experimental Protocol: Anionic Polymerization [10]

-

Strict anhydrous and anaerobic conditions are essential for this reaction. All glassware should be flame-dried, and solvents and monomers must be rigorously purified and dried.

-

In a glovebox or under a high-vacuum line, dissolve the purified this compound in a dry, polar aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

-

Prepare a solution of a suitable anionic initiator, such as n-butyllithium or sodium naphthalenide, in a dry solvent.

-

Slowly add the initiator solution to the stirred monomer solution. The polymerization is typically very fast.

-

After the desired reaction time, quench the polymerization by adding a proton source, such as degassed methanol (B129727).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Caption: Workflow for Anionic Polymerization of this compound.

Applications in Drug Development and Agrochemicals

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules due to the versatile reactivity of both the isocyanate and allyl functionalities.

Drug Development

The allyl group is present in numerous natural products and synthetic drugs with anticancer activity.[11][12] While direct examples of marketed drugs synthesized from this compound are not abundant in the public domain, its utility as a fragment for introducing the N-allylcarbamoyl or N-allylurea moiety in drug discovery is significant. These moieties can act as hydrogen bond donors and acceptors, influencing the binding of a molecule to its biological target.

For instance, derivatives of allyl isothiocyanate, a related compound, have been shown to inhibit the JAK-1/STAT-3 signaling pathway, which is implicated in some cancers.[13] It is plausible that this compound-derived compounds could be designed to target similar pathways. The allyl group itself can be a site for metabolic modification or for tethering to other molecules.

Agrochemicals

This compound and its derivatives have applications in the agrochemical industry. Isothiocyanates, for example, are known for their fungicidal, herbicidal, and insecticidal properties.[14] While this compound is distinct from allyl isothiocyanate, its derivatives, such as N-allyl ureas and carbamates, can be screened for similar activities. The development of novel pesticides often involves the synthesis and screening of libraries of compounds, and this compound provides a convenient entry point for creating diverse molecular structures.

Safety and Handling

This compound is a toxic and flammable liquid. It is corrosive and can cause severe skin burns and eye damage.[15] It is also a lachrymator and can cause respiratory irritation.[15] Due to its moisture sensitivity, it should be stored under an inert atmosphere in a cool, dry, and well-ventilated area.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures. While its direct application in marketed products may not be widely documented, its role as a building block in the synthesis of polymers, pharmaceuticals, and agrochemicals is of considerable importance for researchers and professionals in these fields. A thorough understanding of its chemistry and safe handling practices is crucial for its effective utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchmap.jp [researchmap.jp]

- 4. CN102452967A - Method for synthesizing high-content allyl isothiocyanate - Google Patents [patents.google.com]

- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Effects of allyl isothiocyanate fumigation on medicinal plant root knot disease control, plant survival, and the soil bacterial community - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Allyl Isocyanate in Polymer Functionalization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of allyl isocyanate in polymer functionalization, a key technique for developing advanced materials for drug delivery, tissue engineering, and other biomedical applications. The protocols outlined below offer step-by-step guidance for the chemical modification of polymers to introduce reactive allyl groups, enabling subsequent conjugation with biomolecules and other functional moieties.

Introduction

This compound is a highly versatile reagent for the post-polymerization modification of polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or primary amine (-NH2) groups. The isocyanate group (-NCO) of this compound reacts readily and efficiently with these functionalities to form stable carbamate (B1207046) or urea (B33335) linkages, respectively. This reaction introduces a terminal allyl group onto the polymer backbone or as a pendant group. The incorporated allyl group serves as a valuable chemical handle for a variety of subsequent "click" chemistry reactions, most notably thiol-ene chemistry, which allows for the covalent attachment of biomolecules, drugs, or imaging agents under mild, biocompatible conditions.[1][2][3] This two-step functionalization strategy is a powerful tool for the creation of advanced biomaterials with tailored properties.

Chemical Principle

The fundamental reaction involves the nucleophilic addition of a hydroxyl or amine group on the polymer to the electrophilic carbon of the isocyanate group in this compound. This reaction is typically carried out in an anhydrous aprotic solvent and can be catalyzed by organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), to enhance the reaction rate. The resulting polymer is functionalized with pendant allyl groups that are amenable to further modification.

Key Applications in Drug Development

The introduction of allyl groups onto biocompatible polymers is of significant interest in the field of drug delivery and biomaterials science.[1][4][5] Allyl-functionalized polymers can be used to:

-

Develop targeted drug delivery systems: Bio-targeting ligands, such as peptides or antibodies, can be conjugated to the allyl groups to direct the polymer-drug conjugate to specific cells or tissues.

-

Create hydrogels for controlled release: The allyl groups can participate in cross-linking reactions to form hydrogels that can encapsulate and release therapeutic agents in a sustained manner.[6]

-

Prepare polymer-protein conjugates: The covalent attachment of proteins to polymers via the allyl handle can improve the protein's stability, circulation half-life, and therapeutic efficacy.[5]

-

Fabricate advanced biomaterials: Functionalized polymers can be used to create scaffolds for tissue engineering, antimicrobial surfaces, and diagnostic tools.[1]

Experimental Protocols

Protocol 1: this compound Functionalization of a Hydroxyl-Containing Polymer (e.g., Dextran)

This protocol describes the general procedure for the functionalization of a polysaccharide, dextran (B179266), with this compound.[6][7]

Materials:

-

Dextran

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dibutyltin dilaurate (DBTDL) (catalyst)

-

Anhydrous diethyl ether (for precipitation)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolution of Dextran: Dissolve dextran in anhydrous DMSO to a desired concentration (e.g., 5-10% w/v) in a round-bottom flask under a nitrogen atmosphere. Stir the solution until the dextran is completely dissolved.

-

Addition of Catalyst and Reagent: Add a catalytic amount of DBTDL to the dextran solution. Subsequently, add a predetermined amount of this compound dropwise to the stirring solution. The molar ratio of this compound to the hydroxyl groups of the dextran repeating unit will determine the degree of substitution.

-

Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 12-24 hours) under a nitrogen atmosphere with continuous stirring.

-

Precipitation and Washing: Precipitate the functionalized dextran by slowly adding the reaction mixture to a large excess of cold anhydrous diethyl ether with vigorous stirring. Collect the precipitate by filtration or centrifugation. Wash the product repeatedly with diethyl ether to remove unreacted reagents and catalyst.

-

Purification by Dialysis: Redissolve the product in deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 2-3 days, with frequent water changes, to remove any remaining impurities.

-

Lyophilization: Freeze-dry the purified solution to obtain the allyl-functionalized dextran as a white, fluffy solid.

-

Characterization: Characterize the product using Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the carbamate linkage and allyl groups, and nuclear magnetic resonance (NMR) spectroscopy to determine the degree of substitution.

Protocol 2: Thiol-Ene "Click" Reaction for Bioconjugation to Allyl-Functionalized Polymer